

# Fumagillol Synthesis: Application Notes & Protocols

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## Compound Focus: Fumagillol

CAS No.: 108102-51-8

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**Introduction** (-)-**Fumagillol** is the core alcoholic moiety of the anti-angiogenic natural product fumagillin [1]. Its complex structure, featuring multiple stereocenters and a spiro-epoxide, makes it a significant synthetic target. A modern synthesis employs an **Evans aldol reaction** and a **ring-closing metathesis (RCM)** as pivotal steps to construct a key cyclohexanone intermediate, which is then elaborated into (-)-**fumagillol** [2]. This protocol outlines the application of these key transformations for researchers in synthetic and medicinal chemistry.

**Key Reaction Steps and Data** The table below summarizes the two critical carbon-carbon bond-forming steps in the synthesis of the key cyclohexanone intermediate for (-)-**fumagillol**.

Table 1: Key Steps in the Synthesis of the Cyclohexanone Intermediate for (-)-**Fumagillol**

Step	Reaction Type	Key Function	Stereochemical Outcome	Key Reagents/Conditions
1. Evans Aldol Reaction	C-C Bond Formation	Installs two contiguous stereocenters with high diastereoselectivity; builds the carbon skeleton [3] [4].	<i>syn</i> -diastereomer (Evans- <i>syn</i> product)	Chiral oxazolidinone auxiliary, Sn(OTf) <sub>2</sub> , EtN( <i>i</i> -Pr) <sub>2</sub> , aldehyde [2].

Step	Reaction Type	Key Function	Stereochemical Outcome	Key Reagents/Conditions
2. Ring-Closing Metathesis (RCM)	Cyclization	Forms the cyclohexene ring from an acyclic diene precursor [2].	N/A (Forms a cyclic alkene)	Grubbs catalyst, dilute conditions, CH <sub>2</sub> Cl <sub>2</sub> [2].

## Detailed Experimental Protocols

### Protocol 1: Evans Aldol Reaction for the Synthesis of the Syn-Aldol Product

This procedure is adapted from the foundational synthesis, which utilizes a chiral auxiliary to control stereochemistry [2] [3] [4].

- **Reagents:**

- Chiral Evans auxiliary (e.g., derived from (S)- or (R)-4-phenyl-2-oxazolidinone)
- Aldehyde substrate
- Lewis Acid: Tin(II) triflate, Sn(OTf)<sub>2</sub>
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Quenching Solution: Saturated aqueous NH<sub>4</sub>Cl
- Work-up: Ethyl acetate, brine, MgSO<sub>4</sub>

- **Procedure:**

- **Preparation of the Boron Enolate:** Under an inert atmosphere (N<sub>2</sub> or Ar), charge a flame-dried round-bottom flask with the chiral N-acyl oxazolidinone (1.0 equiv). Add CH<sub>2</sub>Cl<sub>2</sub> and cool the solution to 0°C.
- Add a Lewis acid (e.g., Sn(OTf)<sub>2</sub>, 1.2 equiv) followed by the base DIPEA (2.4 equiv) dropwise. Stir the mixture for 30-60 minutes at 0°C to form the (Z)-enolate.
- **Aldol Addition:** Add the aldehyde substrate (1.1-1.5 equiv) dropwise via syringe. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching and Work-up:** Slowly add saturated aqueous NH<sub>4</sub>Cl to quench the reaction. Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), combine the organic extracts, and wash with brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.

- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the *syn*-aldol adduct as a pure diastereomer. The stereochemical outcome follows the Zimmerman-Traxler model, where the aldehyde approaches the less hindered face of the Z-enolate [4].

## Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexene Ring

This step converts an acyclic diene, prepared from the aldol product, into the required cyclohexene ring system [2].

- **Reagents:**

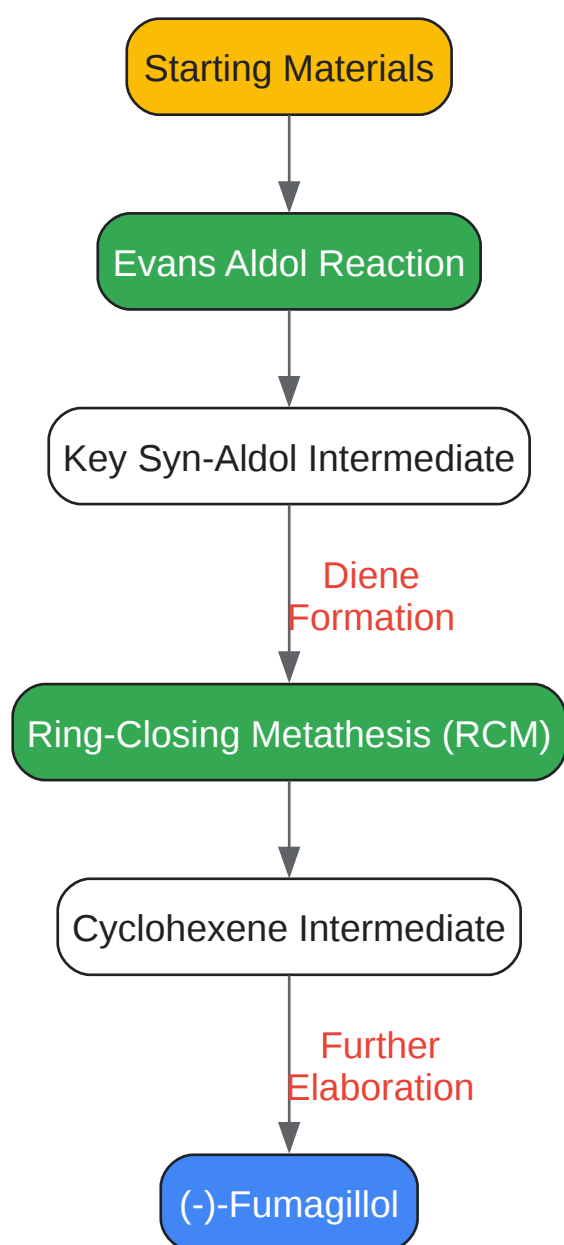
- Diene substrate
- Catalyst: Grubbs Catalyst (1st or 2nd generation)
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), degassed

- **Procedure:**

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate (1.0 equiv) in degassed CH<sub>2</sub>Cl<sub>2</sub>. Use **dilute conditions** (typically 0.005-0.02 M) to minimize intermolecular oligomerization.
- **Catalyst Addition:** Add the Grubbs catalyst (5-10 mol%) in one portion.
- **Stirring:** Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC or GC-MS for consumption of the starting diene.
- **Completion:** Once the reaction is complete, remove the solvent under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography to isolate the cyclohexene product.

## Visualization of the Synthetic Workflow

The following diagram illustrates the logical sequence of key steps in the synthesis of (-)-**fumagillol** from the initial Evans aldol reaction.



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**Biological Relevance and Applications** Fumagillol is not merely a synthetic target; it serves as a versatile scaffold for **diversity-oriented synthesis (DOS)**. Its dense functionality, particularly the bis-epoxide motif, allows for selective remodeling to generate novel, biologically relevant chemotypes. For instance, catalyst-controlled aminolysis of the bis-epoxide can be selectively directed to produce either **perhydroisoindole** or **perhydroisoquinoline** derivatives, which are privileged structures in medicinal chemistry [1]. This demonstrates the value of complex natural product cores in generating diverse libraries for drug discovery.

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## References

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